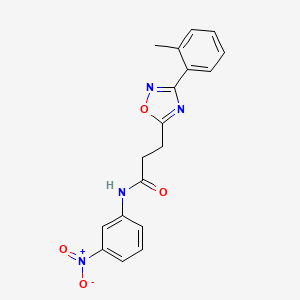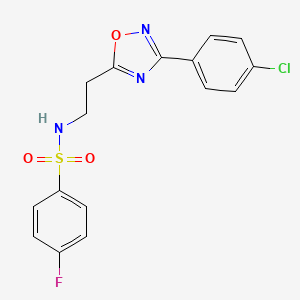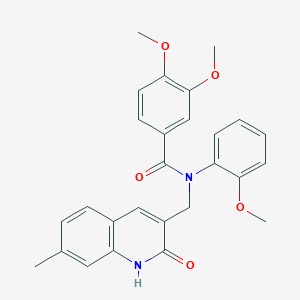
N-(4-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. FPOP is a type of fluorescent probe that can be used to study protein-ligand interactions and protein conformational changes, which are crucial for understanding the mechanisms of various biological processes.
Mécanisme D'action
N-(4-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide works by covalently modifying solvent-exposed amino acid residues in proteins upon exposure to hydroxyl radicals generated by hydrogen peroxide. The hydroxyl radicals react with water molecules to form hydroxyl ions, which then react with this compound to generate a highly reactive intermediate that can covalently modify amino acid residues in proteins. The modified residues can then be identified and quantified using mass spectrometry.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on protein structure and function, making it a valuable tool for studying protein-ligand interactions and protein conformational changes. However, this compound can potentially induce oxidative damage to proteins if not used properly, which can affect the results of experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of N-(4-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is its ability to probe protein-ligand interactions and protein conformational changes in a non-invasive manner. It is also relatively easy to use and can be applied to a wide range of biological systems. However, this compound has some limitations, including the potential for oxidative damage to proteins and the need for specialized equipment and expertise to perform the experiments.
Orientations Futures
There are several future directions for the use of N-(4-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in scientific research. One area of interest is the development of new this compound derivatives that can target specific amino acid residues in proteins. Another direction is the application of this compound in structural biology, including the determination of protein structures using mass spectrometry-based methods. Additionally, this compound can potentially be used in drug discovery and the study of protein-protein interactions.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves a multi-step process that includes the reaction of 4-fluoroaniline with 2-methoxybenzoyl chloride to form 4-fluoro-2-methoxybenzanilide, which is then reacted with ethyl oxalyl chloride to generate the corresponding oxadiazole intermediate. The final step involves the reaction of the oxadiazole intermediate with 3-bromopropionyl chloride to form this compound.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been widely used as a tool for studying protein-ligand interactions in various biological systems. It can be used to probe the binding sites of small molecules, peptides, and proteins, as well as to study protein conformational changes induced by ligand binding. This compound has been used in various applications, including drug discovery, protein-protein interactions, and protein folding studies.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-24-15-5-3-2-4-14(15)18-21-17(25-22-18)11-10-16(23)20-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVZVUYBURMTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

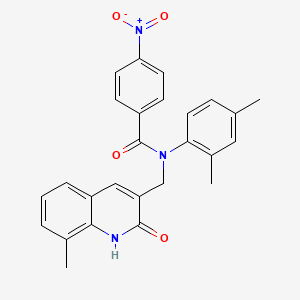


![2-bromo-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696872.png)
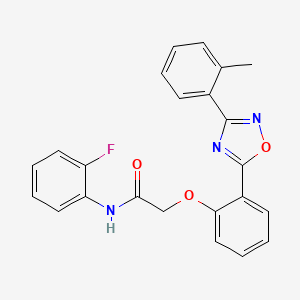
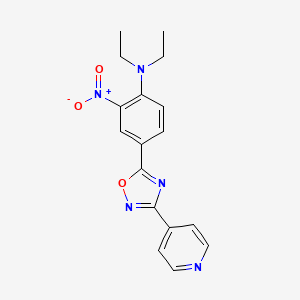

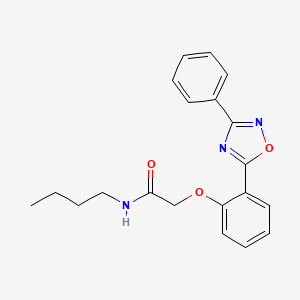
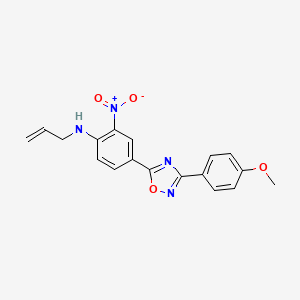
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7696924.png)
